molecular formula C9H12BFO3 B2745736 3-Ethoxy-2-fluoro-5-methylphenylboronic acid CAS No. 2096333-49-0

3-Ethoxy-2-fluoro-5-methylphenylboronic acid

Cat. No. B2745736
M. Wt: 198
InChI Key: UBTGSIOBPBXJMG-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluoro-5-methylphenylboronic acid is a boronic acid derivative used extensively in scientific research. It is a valuable tool for the synthesis of various pharmacologically active compounds, including anti-cancer agents, anti-inflammatory agents, and anti-viral agents. This acid has many potential applications in the field of medicinal chemistry and drug discovery.

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Scientific Field : Organic Chemistry
    • Application Summary : Pinacol boronic esters, including potentially “3-Ethoxy-2-fluoro-5-methylphenylboronic acid”, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed .
    • Methods of Application : The researchers reported a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This was paired with a Matteson–CH2– homologation .
    • Results or Outcomes : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Suzuki-Miyaura Cross-Coupling Reactions

    • Scientific Field : Organic Chemistry
    • Application Summary : Boronic acids, such as “3-Ethoxy-2-fluoro-5-methylphenylboronic acid”, can be used in Suzuki-Miyaura cross-coupling reactions .
    • Methods of Application : The specific methods of application would depend on the exact reaction conditions and the other reactants involved .
    • Results or Outcomes : The outcome of these reactions is the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
  • Friedel-Crafts Alkylation of Hydronaphthalenes

    • Scientific Field : Organic Chemistry
    • Application Summary : Boronic acids can be used as reactants in Friedel-Crafts alkylation of hydronaphthalenes .
    • Methods of Application : The specific methods of application would depend on the exact reaction conditions and the other reactants involved .
    • Results or Outcomes : The outcome of these reactions is the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
  • Synthesis of 9,10-Diarylanthracenes for Use as Molecular Switches

    • Scientific Field : Organic Chemistry
    • Application Summary : Boronic acids can be used in the synthesis of 9,10-diarylanthracenes, which can be used as molecular switches .
    • Methods of Application : The specific methods of application would depend on the exact reaction conditions and the other reactants involved .
    • Results or Outcomes : The outcome of these reactions is the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
  • Friedel-Crafts Alkylation of Hydronaphthalenes

    • Scientific Field : Organic Chemistry
    • Application Summary : Boronic acids can be used as reactants in Friedel-Crafts alkylation of hydronaphthalenes .
    • Methods of Application : The specific methods of application would depend on the exact reaction conditions and the other reactants involved .
    • Results or Outcomes : The outcome of these reactions is the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
  • Synthesis of 9,10-Diarylanthracenes for Use as Molecular Switches

    • Scientific Field : Organic Chemistry
    • Application Summary : Boronic acids can be used in the synthesis of 9,10-diarylanthracenes, which can be used as molecular switches .
    • Methods of Application : The specific methods of application would depend on the exact reaction conditions and the other reactants involved .
    • Results or Outcomes : The outcome of these reactions is the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

properties

IUPAC Name

(3-ethoxy-2-fluoro-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-3-14-8-5-6(2)4-7(9(8)11)10(12)13/h4-5,12-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTGSIOBPBXJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)OCC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-fluoro-5-methylphenylboronic acid

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